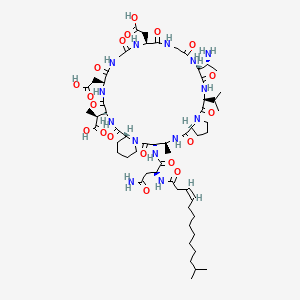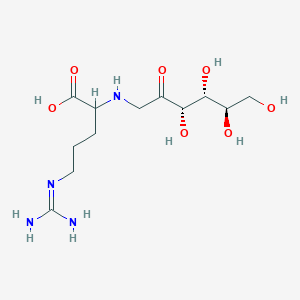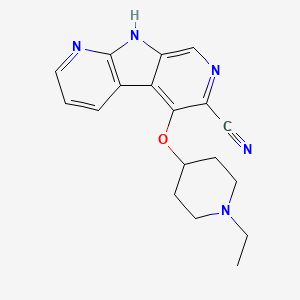
GDC-0425
描述
GDC-0425 是一种口服生物利用度高、高度选择性的检查点激酶 1 (Chk1) 小分子抑制剂。它已被研究用于其增强 DNA 损伤化疗疗效的潜力,方法是克服细胞周期停滞和基因组修复机制。 这种化合物在临床前和临床研究中显示出希望,特别是在与吉西他滨联合使用时,用于治疗难治性实体瘤 .
科学研究应用
化学: 用作工具化合物来研究检查点激酶 1 的抑制及其对细胞周期调节的影响。
生物学: 研究其在调节 DNA 损伤反应途径和增强化疗药物疗效方面的作用。
医学: 在临床试验中探索用于治疗难治性实体瘤,特别是在与吉西他滨联合使用时。
作用机制
GDC-0425 通过选择性抑制检查点激酶 1 (Chk1) 发挥作用,Chk1 是细胞周期的一个关键调节剂。通过抑制 Chk1,this compound 阻止细胞周期检查点的激活,导致 DNA 损伤积累,随后导致细胞死亡。 这种机制在 p53 活性有缺陷的癌细胞中特别有效,因为这些细胞严重依赖 Chk1 来维持生存 .
生化分析
Biochemical Properties
GDC-0425 plays a crucial role in biochemical reactions by inhibiting Chk1, a key regulator of the cell cycle. Chk1 is involved in the DNA damage response, where it helps to maintain genomic stability by arresting the cell cycle and allowing time for DNA repair. By inhibiting Chk1, this compound abrogates the S and G2 checkpoints, leading to premature entry into mitosis and mitotic catastrophe . This compound interacts with various biomolecules, including Chk1, phospho-CDK1/2 (pCDK1/2), and γH2AX, a marker of double-stranded DNA breaks .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reversing gemcitabine-induced cell-cycle arrest, enhancing the levels of γH2AX, and promoting mitotic catastrophe . This compound affects cell signaling pathways, gene expression, and cellular metabolism by overriding cell cycle arrest and driving cancer cells into mitosis with damaged DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with Chk1, leading to the inhibition of this kinase. By inhibiting Chk1, this compound prevents the activation of downstream targets such as pCDK1/2 and γH2AX . This inhibition results in the abrogation of cell cycle checkpoints, allowing cells to enter mitosis with damaged DNA, ultimately leading to cell death . Additionally, this compound undergoes metabolic decyanation by cytochrome P450 enzymes, forming low levels of thiocyanate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 15-16 hours . Over time, this compound administration leads to the accumulation of γH2AX and pCDK1/2, indicating sustained DNA damage and cell cycle arrest . Long-term effects observed in in vitro and in vivo studies include manageable bone marrow suppression and partial tumor regression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The maximum tolerated dose of this compound was found to be 60 mg when administered approximately 24 hours after gemcitabine . At higher doses, dose-limiting toxicities such as thrombocytopenia, neutropenia, and increased alanine aminotransferase were observed . The combination of this compound with gemcitabine resulted in significant tumor regression in various animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidative decyanation by cytochrome P450 enzymes . This pathway results in the formation of thiocyanate, which is rapidly converted from cyanide . Although this pathway is a minor route of metabolism, it contributes to the overall metabolic profile of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and achieves maximum concentrations within 4 hours of dosing . The compound is distributed throughout the body, with significant accumulation in tumor tissues . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on the DNA damage response . The compound’s activity is directed to specific compartments through its interactions with Chk1 and other biomolecules involved in the cell cycle . This localization is crucial for its function in promoting mitotic catastrophe and cell death .
准备方法
合成路线和反应条件
GDC-0425 的合成涉及多个步骤,包括三氮杂三环环体系的形成和腈基的引入。关键步骤通常包括:
- 通过环化反应形成三氮杂三环环体系。
- 通过亲核取代反应引入腈基。
- 化合物的最终纯化和分离。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件以最大限度地提高产率和纯度,以及使用先进的纯化技术以确保最终产品符合严格的质量标准 .
化学反应分析
反应类型
GDC-0425 经历各种化学反应,包括:
氧化: 由细胞色素 P450 酶催化,导致代谢产物的形成。
还原: 涉及分子内官能团的还原。
取代: 亲核取代反应,特别是涉及腈基。
常用试剂和条件
氧化: 细胞色素 P450 酶、氧气和辅因子。
还原: 还原剂,如硼氢化钠或氢气。
取代: 亲核试剂,如胺或硫醇。
主要产品
相似化合物的比较
类似化合物
AZD7762: 另一种具有类似作用机制的 Chk1 抑制剂。
LY2606368: Chk1 和 Chk2 的双重抑制剂,提供了更广泛的细胞周期检查点抑制。
MK-8776: 一种选择性 Chk1 抑制剂,在临床前模型中具有可比的疗效。
GDC-0425 的独特性
This compound 在其对 Chk1 的高度选择性和增强 DNA 损伤剂(如吉西他滨)疗效的能力方面是独特的。 其良好的药代动力学特征和可控的毒性使其成为进一步临床开发的有希望的候选者 .
属性
IUPAC Name |
3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLBMHDUXSICI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627539-18-7 | |
| Record name | GDC-0425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0425 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



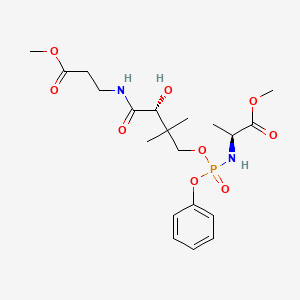

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)
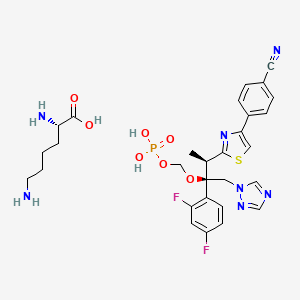
![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

